1-(1-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohexanol
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Overview
Description
1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-1-cyclohexanol is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by a cyclohexanol group attached to a tetrahydroisoquinoline moiety, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-1-cyclohexanol typically involves the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Hydrogenation: The isoquinoline ring is then hydrogenated to form the tetrahydroisoquinoline derivative.
Alkylation: The tetrahydroisoquinoline is alkylated with a methyl group using a suitable alkylating agent such as methyl iodide.
Cyclohexanol Addition: Finally, the cyclohexanol group is introduced through a nucleophilic substitution reaction, where the tetrahydroisoquinoline derivative reacts with cyclohexanol under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-1-cyclohexanol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-1-cyclohexanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-1-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal function.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-2-propanol
- 1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-3-butanol
- 1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-4-pentanol
Uniqueness
1-(1-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)-1-cyclohexanol is unique due to the presence of the cyclohexanol group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-(1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H23NO/c1-15(16(18)10-5-2-6-11-16)14-8-4-3-7-13(14)9-12-17-15/h3-4,7-8,17-18H,2,5-6,9-12H2,1H3 |
InChI Key |
VMXYNNOLPQQSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C3(CCCCC3)O |
Origin of Product |
United States |
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